
4-(Methylthio)benzonitrile
Overview
Description
4-(Methylthio)benzonitrile (CAS No. 21382-98-9) is a benzonitrile derivative with a methylthio (-SCH₃) substituent at the para position of the benzene ring. Its molecular formula is C₈H₇NS (molecular weight: 149.21 g/mol) . This compound is widely used as a synthetic precursor in medicinal chemistry and materials science. For example, it serves as a starting material for synthesizing pyrimidine derivatives, such as 4,6-dichloro-2-(4-methylsulfonylphenyl)pyrimidine, which are pivotal in developing radioligands for imaging applications . Its solubility and stability in organic solvents (e.g., methylene chloride) make it suitable for GC-MS analysis, where it is quantified using benzonitrile as an internal standard .
Preparation Methods
Detailed Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Using Halogenated Benzonitriles
Reaction Scheme:
$$
\text{4-Halobenzonitrile} + \text{Sodium methyl mercaptide} \rightarrow \text{4-(Methylthio)benzonitrile} + \text{Sodium halide}
$$
- 4-Chlorobenzonitrile is reacted with sodium methyl mercaptide (prepared from sodium and methanethiol) in a polar aprotic solvent such as dimethylformamide or acetonitrile.
- The reaction is conducted at moderate temperatures (80–120°C) for several hours.
- The product is isolated by extraction and purified by recrystallization or chromatography.
Parameter | Typical Value |
---|---|
Starting material | 4-chlorobenzonitrile |
Thiolating agent | Sodium methyl mercaptide |
Solvent | DMF or acetonitrile |
Temperature | 80–120°C |
Reaction time | 3–8 hours |
Yield | 60–85% |
- High selectivity for para substitution.
- Straightforward work-up.
- Requires handling of malodorous and toxic thiol reagents.
- Halide byproducts may require special disposal.
Transition-Metal-Catalyzed Thiomethylation
While less commonly reported for this compound specifically, transition-metal-catalyzed cross-coupling (e.g., copper-catalyzed thiolation) can be used for related aromatic nitriles. This approach typically employs a methylthiol source and a suitable catalyst under controlled conditions to achieve C–S bond formation.
Parameter | Typical Value |
---|---|
Catalyst | Copper(I) iodide |
Ligand | 1,10-Phenanthroline |
Thiol source | Methanethiol or thiourea |
Base | Potassium carbonate |
Solvent | DMSO or DMF |
Temperature | 80–120°C |
Reaction time | 6–12 hours |
Yield | 60–90% |
- Broad substrate scope.
- Potential for greener processes.
- Catalyst and ligand cost.
- Possible contamination with metal residues.
Comparative Data Table
Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
---|---|---|---|---|---|
SNAr with halobenzonitrile | 4-chlorobenzonitrile | Sodium methyl mercaptide | 80–120°C, 3–8 h | 60–85% | Industrial scale feasible |
Methylthiolation of mercaptobenzonitrile | 4-mercaptobenzonitrile | Methyl iodide, K2CO3 | 20°C, 3 h | Up to 100% | High selectivity, mild |
Transition-metal-catalyzed thiolation | Halogenated benzonitrile | Methanethiol, CuI, ligand | 80–120°C, 6–12 h | 60–90% | Less common, greener potential |
Research Findings and Notes
- The nucleophilic aromatic substitution route is the most widely used, especially at industrial scale, due to the ready availability of halogenated benzonitriles and robust yields.
- The methylthiolation of mercaptobenzonitrile is highly efficient and selective, but relies on the availability of the mercapto precursor, which may require its own synthetic step.
- Transition-metal-catalyzed methods are emerging as greener alternatives but are less established for this specific compound.
- Reaction optimization (solvent, temperature, base) is crucial for maximizing yield and purity.
- Product purification is typically achieved via recrystallization, given the compound’s moderate melting point (61–63°C).
Chemical Reactions Analysis
Types of Reactions: 4-(Methylthio)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium methylthiolate, other nucleophiles.
Major Products Formed:
Oxidation: 4-(Methylsulfinyl)benzonitrile, 4-(Methylsulfonyl)benzonitrile.
Reduction: 4-(Methylthio)benzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4-(Methylthio)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including:
- Oxidation Reactions : It can be oxidized to form compounds such as 4-(methylsulfinyl)benzonitrile and 4-(methylsulfonyl)benzonitrile.
- Reduction Reactions : The compound can be reduced to yield 4-(methylthio)benzylamine.
- Substitution Reactions : It can participate in nucleophilic substitution reactions leading to various substituted benzonitriles depending on the nucleophile used .
Pharmaceuticals
This compound is explored for its potential in drug development due to its ability to interact with biological targets. Research has indicated that compounds derived from it exhibit significant biological activity, including antibacterial properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising results in inhibiting growth .
Material Science
The compound has applications in material science, particularly in the development of functional materials with specific properties. Its unique chemical structure allows it to be utilized in the synthesis of polymers and other materials that require specific thermal or electrical characteristics .
Surface Chemistry Studies
Research utilizing Raman spectroscopy has shown that this compound can adsorb on surfaces such as silver, leading to enhanced surface-enhanced Raman scattering (SERS). This property is valuable for analytical applications where sensitive detection of compounds is required .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Notes |
---|---|---|
Organic Synthesis | Intermediate for complex organic molecules | Oxidation and reduction pathways available |
Pharmaceuticals | Potential drug candidates with biological activity | Effective against various bacterial strains |
Material Science | Development of functional materials | Useful in polymer synthesis |
Surface Chemistry | Adsorption studies for enhanced detection techniques | Significant SERS enhancement observed |
Case Study 1: Antibacterial Activity
In a study focusing on the antibacterial properties of synthesized derivatives of this compound, compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) that were significantly lower than those of standard antibiotics, suggesting their potential as new antibacterial agents .
Case Study 2: Material Development
Research into the use of this compound in polymer synthesis demonstrated its effectiveness as a building block for creating materials with enhanced thermal stability and electrical conductivity. The synthesized polymers showed improved performance compared to traditional materials used in electronic applications .
Mechanism of Action
The mechanism of action of 4-(Methylthio)benzonitrile depends on its specific application. In chemical reactions, the methylthio group acts as an electron-donating group, influencing the reactivity of the benzene ring. The nitrile group can participate in various transformations, such as reduction to amines or hydrolysis to carboxylic acids .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Substituent Position and Functional Group Variations
The biological, chemical, and physical properties of benzonitrile derivatives are highly dependent on the substituent's position and nature. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Cytotoxic Activity
The presence of electron-withdrawing groups (e.g., nitrile) and sulfur-containing substituents enhances cytotoxicity in cancer cell lines:
- 4-[(Methylsulfonyl)benzonitrile : Sulfonyl groups improve metabolic stability, making derivatives effective in prolonged therapeutic action .
Key Research Findings and Trends
Structure-Activity Relationships: Para-substituted benzonitriles with sulfur groups (-SCH₃, -SO₂CH₃) exhibit enhanced bioavailability compared to ortho or meta isomers due to reduced steric hindrance . Aminooxy and thiadiazole derivatives show improved antimicrobial activity, likely due to increased hydrogen bonding and membrane penetration .
Analytical Performance :
- In GC-MS, this compound has a response factor (RF) of 0.76 relative to benzonitrile, whereas allyl-CN (RF = 3.70) and 3-but-CN (RF = 2.45) show higher sensitivity .
Industrial Relevance :
- Derivatives like 4-(Methoxymethoxy)benzonitrile are prioritized in solvent-based syntheses due to their stability under acidic conditions .
Biological Activity
4-(Methylthio)benzonitrile, also known by its chemical formula CHNS, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound is characterized by the presence of a methylthio group attached to a benzonitrile moiety. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions where methylthio groups are introduced onto the benzonitrile structure. Various synthetic routes have been explored, often focusing on optimizing yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant potency.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Candida albicans | 64 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties , showing promising results in DPPH and ABTS assays. The antioxidant activity is crucial for mitigating oxidative stress-related diseases.
Assay | IC50 (µM) |
---|---|
DPPH | 15 |
ABTS | 12 |
These findings indicate that this compound may possess protective effects against oxidative damage .
Anti-inflammatory Activity
In vitro studies have shown that this compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This action suggests potential therapeutic applications in treating inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with various biological targets. Molecular docking studies have revealed strong binding affinities with bacterial enzymes, indicating a mechanism that disrupts bacterial cell wall synthesis and function .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the efficacy of this compound against multidrug-resistant strains of E. coli. The results showed that the compound significantly inhibited bacterial growth, suggesting its potential as an alternative treatment option .
- Oxidative Stress Model : In an experimental model of oxidative stress, administration of this compound resulted in reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its protective role against oxidative damage .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Methylthio)benzonitrile, and how do reaction conditions influence yield?
- Methodology : Two primary methods are documented:
- Flow electrosynthesis : Oxidation of this compound to sulfoxides using electrochemical reactors, achieving 82% yield under optimized voltage and solvent conditions (cyclohexane/ethyl acetate) .
- Hydrosilylation : Catalytic synthesis using Fe complexes (e.g., Bu₄N[Fe(CO)₃(NO)]) under inert atmospheres, with yields dependent on catalyst loading and temperature .
- Key Variables : Solvent polarity, reaction time, and catalyst type critically affect product purity. For example, DMSO enhances cyanide substitution in SN2 reactions but may introduce oxidative by-products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR data with literature values (e.g., δ 2.76 ppm for methylsulfinyl protons in oxidized derivatives) .
- Vibrational Spectroscopy : Use FT-IR to validate functional groups (e.g., C≡N stretch ~2220 cm⁻¹) and cross-reference with DFT-calculated vibrational modes .
- Chromatography : Purity assessment via HPLC or GC-MS, particularly to detect residual solvents or unreacted intermediates .
Q. What safety protocols are essential when handling this compound in the lab?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (OSHA HCS guidelines) .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust, as the compound may release toxic gases (e.g., HCN) under thermal decomposition .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Case Study : DFT calculations for 4-(3-aminophenyl)benzonitrile predicted vibrational modes deviating <5% from experimental FT-IR data. Discrepancies in C≡N bond lengths (theoretical vs. XRD) were attributed to solvent effects in experimental setups .
- Troubleshooting :
- Validate computational parameters (e.g., basis sets like B3LYP/6-311++G**) against known analogs.
- Account for intermolecular interactions (e.g., hydrogen bonding) in solid-state vs. solution-phase analyses .
Q. What strategies optimize the selectivity of this compound derivatives in kinase inhibition assays?
- Experimental Design :
- Structure-Activity Relationships (SAR) : Modify the methylthio group to sulfone/sulfoxide derivatives, which alter electron density and binding affinity to kinase active sites .
- Biochemical Assays : Use fluorescence polarization to measure IC₅₀ values against recombinant kinases (e.g., EGFR, VEGFR2) .
- Data Interpretation : Cross-validate results with molecular docking simulations to identify key residues (e.g., ATP-binding pockets) influencing inhibition .
Q. How do impurities in this compound impact its reactivity in multi-step syntheses?
- Case Study : Residual 4-(Methylthio)benzyl chloride (≤2%) in the nitrile precursor led to undesired alkylation by-products in peptide coupling reactions .
- Mitigation :
- Purification : Use silica gel chromatography (hexane/EtOAc gradients) to remove halogenated impurities .
- Quality Control : Implement LC-MS batch testing with detection thresholds <0.5% for halides .
Q. What environmental and toxicological data gaps exist for this compound, and how can they be addressed?
- Knowledge Gaps : Limited ecotoxicity data (e.g., LC₅₀ for aquatic organisms) and biodegradation pathways .
- Research Proposals :
- Conduct OECD 301F biodegradability tests under aerobic conditions.
- Use zebrafish embryo assays (FET) to evaluate acute toxicity and developmental impacts .
Properties
IUPAC Name |
4-methylsulfanylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVGEEHGKIFQFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343620 | |
Record name | 4-(Methylthio)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21382-98-9 | |
Record name | 4-(Methylthio)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylthio)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.